Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate is an organic selenium compound.
Vorbereitungsmethoden
The synthesis of Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate typically involves the reaction of 3-ethyl-2-methylbenzoselenazole with ethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 25-30°C. The product is then purified using recrystallization techniques .
Industrial production methods may involve the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the compound. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Analyse Chemischer Reaktionen
Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with thiol groups in proteins and enzymes, leading to the formation of selenoproteins. These interactions can modulate various cellular processes, including oxidative stress response and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate can be compared with other similar compounds, such as:
Benzoselenazole: Similar structure but lacks the ethyl and methyl groups, resulting in different chemical properties and reactivity.
Ethyl benzoselenazolium sulphate: Lacks the methyl group, leading to differences in its chemical behavior and applications.
Methyl benzoselenazolium sulphate:
This compound is unique due to the presence of both ethyl and methyl groups, which enhance its reactivity and broaden its range of applications .
Eigenschaften
CAS-Nummer |
66142-22-1 |
---|---|
Molekularformel |
C12H17NO4SSe |
Molekulargewicht |
350.31 g/mol |
IUPAC-Name |
3-ethyl-2-methyl-1,3-benzoselenazol-3-ium;ethyl sulfate |
InChI |
InChI=1S/C10H12NSe.C2H6O4S/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;1-2-6-7(3,4)5/h4-7H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
NQTXUORNNRFCKQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C([Se]C2=CC=CC=C21)C.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.